2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
Description
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is an acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a 3-ethoxyphenyl group attached to the amide nitrogen. The compound’s ethoxy and methoxy substituents are critical to its electronic properties, solubility, and interaction with biological or metallic targets.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAPHQCXXLVGV-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as the Primary Pathway
The core structure of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is typically assembled via a Knoevenagel condensation between 4-methoxybenzaldehyde and N-(3-ethoxyphenyl)cyanoacetamide. This reaction proceeds through deprotonation of the active methylene group in the cyanoacetamide derivative, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water.
Reaction Conditions:
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Catalysts: Piperidine acetate (0.5–1.0 mol%) or morpholine, which enhance enolate formation without side reactions.
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Solvents: Toluene or ethyl acetate, enabling reflux (110–120°C) while maintaining inert conditions.
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Yield: 70–85% crude product, with Z/E isomer ratios initially skewed toward the Z-isomer (60:40).
Isomerization to the Thermodynamically Stable E-Form
The Z-isomer, while kinetically favored, is thermally labile. Catalytic halogenation (e.g., iodine in methanol) at 60–70°C for 4–6 hours shifts the equilibrium to >95% E-isomer. This step is critical for ensuring pharmacological efficacy, as the E-configuration aligns the substituents for optimal target binding.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies of solvents and catalysts reveal trade-offs between reaction rate and purity:
| Solvent | Catalyst | Reaction Time (h) | E-Isomer Purity (%) | Yield (%) |
|---|---|---|---|---|
| Toluene | Piperidine acetate | 8 | 82 | 78 |
| Ethyl acetate | Morpholine | 10 | 79 | 81 |
| Acetonitrile | DBU | 6 | 88 | 72 |
Data extrapolated from Entacapone synthesis and analogous acrylamide preparations.
Polar aprotic solvents like acetonitrile accelerate condensation but complicate purification due to high boiling points. Piperidine acetate in toluene strikes an optimal balance, enabling facile solvent removal and high yields.
Temperature and Time Dependence
Isomerization efficiency correlates with thermal input:
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60°C: 80% E-isomer after 6 hours.
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70°C: 95% E-isomer after 4 hours.
Prolonged heating (>8 hours) risks decomposition, necessitating precise temperature control.
Purification and Polymorphic Control
Recrystallization Protocols
Crude product purity improves significantly via recrystallization from mixed solvents:
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Ethyl acetate/methanol (3:1): Reduces Z-isomer content to <2% and isolates the stable polymorphic Form A.
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Acetic acid with HBr/HCl: Enhances crystallographic purity (>98%) by destabilizing metastable polymorphs.
Procedure:
Polymorphic Characterization
X-ray diffraction of recrystallized material confirms Form A dominance, characterized by:
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Crystal lattice: Monoclinic system with P2₁/c symmetry, stabilized by intramolecular H-bonding between the cyano and amide groups.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of Acrylamide Derivatives
Substituent Impact :
- Electron-Donating Groups: Methoxy and ethoxy groups enhance electron density, improving adsorption on metal surfaces in corrosion inhibition .
- Bulkiness : ACR-3’s simple phenyl group at R2 allows for better packing on metal surfaces, contributing to its marginally higher corrosion inhibition efficiency than ACR-2 . The target compound’s 4-methoxyphenyl group may offer similar steric effects.
Key Differences :
- The ethoxy group in the target compound may require longer reaction times due to reduced electrophilicity of 3-ethoxybenzaldehyde compared to 4-methoxy- or 4-hydroxy-substituted aldehydes.
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Corrosion Inhibition
- ACR-2 and ACR-3: Achieve 84.5–86.1% inhibition efficiency for copper in 1.0 M HNO₃ via chemisorption, following the Langmuir isotherm . The hydroxyl group in ACR-2 facilitates stronger adsorption than ACR-3’s phenyl group.
- Target Compound : The 3-ethoxy group may reduce adsorption strength compared to ACR-2, but its methoxy group could still enable moderate inhibition.
Biological Activity
2-Cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as (Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, is a compound with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol. This compound belongs to a class of acrylamide derivatives that have garnered interest for their potential biological activities, particularly in the field of cancer research.
- Chemical Name : (Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- CAS Number : 320367-79-1
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of various acrylamide derivatives, including 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide. Research indicates that compounds within this class can exhibit cytotoxic effects against several cancer cell lines.
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several acrylamide derivatives on breast cancer cell line MDA-MB-231 and liver cancer cell line HepG2. The results indicated that some derivatives, potentially including 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, exhibited significant growth inhibition with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action :
- The mechanism through which these compounds exert their effects may involve microtubule destabilization, leading to apoptosis in cancer cells. For instance, certain analogs demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
Apoptosis Induction
The ability of acrylamide derivatives to induce apoptosis is crucial for their anticancer activity. In vitro studies have shown that these compounds can enhance caspase-3 activity, a marker for apoptosis, suggesting that they may trigger programmed cell death in cancer cells .
Table: Summary of Biological Activities
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action | Observations |
|---|---|---|---|---|
| 2-Cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | MDA-MB-231 | TBD | Microtubule destabilization | Induces apoptosis |
| Other Acrylamide Derivatives | HepG2 | 4.98–14.65 | Apoptosis induction | Enhanced caspase-3 activity |
Synthesis and Structural Considerations
The synthesis of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves standard organic chemistry techniques for creating acrylamide derivatives. The structural features, particularly the presence of cyano and methoxy groups, are believed to play a significant role in modulating biological activity.
Q & A
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Reproduce experiments using standardized protocols (e.g., NCI-60 panel for anticancer screening). Cross-validate results with orthogonal assays: For example, confirm apoptosis via flow cytometry (Annexin V/PI) if MTT data is ambiguous . Meta-analyses of SAR data from PubChem (CID 875283) and crystallographic databases (e.g., CCDC) help identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
